1-Amino-4-methylpiperazine dihydrochloride monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-4-methylpiperazine dihydrochloride monohydrate (CAS Number 40675-60-3) is a chemical compound with the empirical formula : this compound (CAS Number: 40675-60-3) is a chemical compound with the empirical formula C₅H₁₃N₃ · 2HCl · H₂O . Its molecular weight is approximately 206.11 g/mol . This compound is a crystalline substance that can be synthesized and studied for various applications.
Preparation Methods
Synthetic Routes:: 1-Amino-4-methylpiperazine dihydrochloride monohydrate can be synthesized through several routes. One common method involves the reaction of 1-methylpiperazine with ammonia. The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt .
Reaction Conditions:: The synthetic process typically occurs under controlled conditions, with precise stoichiometry and temperature control. The reaction proceeds as follows:
- 1-Methylpiperazine + Ammonia → Intermediate
- Intermediate + 2 HCl → this compound
Industrial Production:: While industrial-scale production methods are not widely documented, laboratories and research facilities can synthesize this compound using the described synthetic routes.
Chemical Reactions Analysis
1-Amino-4-methylpiperazine dihydrochloride monohydrate can participate in various chemical reactions:
- Substitution Reactions: It can undergo nucleophilic substitution reactions due to the amino group. Common reagents include alkyl halides or acyl chlorides.
- Oxidation and Reduction Reactions: Depending on reaction conditions, it may be oxidized or reduced.
- Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions.
Major products formed from these reactions include derivatives of 1-amino-4-methylpiperazine.
Scientific Research Applications
This compound finds applications in:
- Medicine: It may serve as a precursor for pharmaceuticals or as a reagent in drug synthesis.
- Chemical Research: Researchers use it as a building block for more complex molecules.
- Biological Studies: It can be employed in studies related to enzyme inhibition or receptor binding.
Mechanism of Action
The exact mechanism by which 1-Amino-4-methylpiperazine dihydrochloride monohydrate exerts its effects depends on its specific application. It may interact with cellular targets, modulate enzymatic activity, or influence biological pathways.
Comparison with Similar Compounds
While there are no direct analogs, similar compounds include other piperazine derivatives like 1-methylpiperazine and 1,4-diaminopiperazine . the unique combination of properties in 1-Amino-4-methylpiperazine dihydrochloride monohydrate sets it apart.
Remember that this compound’s applications extend beyond what we’ve covered here, and ongoing research may reveal additional uses
Properties
Molecular Formula |
C5H17Cl2N3O |
---|---|
Molecular Weight |
206.11 g/mol |
IUPAC Name |
4-methylpiperazin-1-amine;hydrate;dihydrochloride |
InChI |
InChI=1S/C5H13N3.2ClH.H2O/c1-7-2-4-8(6)5-3-7;;;/h2-6H2,1H3;2*1H;1H2 |
InChI Key |
UPJWXQREHFVMHA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)N.O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.